
6-Chloro-4-(trifluoromethyl)pyridin-3-amine
Overview
Description
Preparation Methods
Direct Halogenation and Fluorination of Picolines
One of the primary industrial approaches to synthesize chloro(trifluoromethyl)pyridines, including 6-chloro-4-(trifluoromethyl)pyridin-3-amine analogues, involves the vapor-phase reaction of picolines under catalytic conditions. This method uses a two-phase vapor reactor system comprising:
- Catalyst fluidized-bed phase : where fluorination occurs immediately after chlorination of the methyl group on 3-picoline.
- Empty phase : where further nuclear chlorination of the pyridine ring takes place.
This process can yield various chlorotrifluoromethylpyridine isomers depending on the substrate and reaction temperature. For example, 4-picoline under specific conditions produces chloro(trifluoromethyl)pyridines with significant yields.
Representative Data on Yields from Vapor-Phase Reactor (GC Peak Area %)
Substrate | CFB Phase Temp (°C) | Empty Phase Temp (°C) | TF Type (%) | CTF Type (%) | DCTF Type (%) |
---|---|---|---|---|---|
3-Picoline | 335 | 320 | 86.4 | 6.6 | 0.0 |
3-Picoline | 380 | 380 | 7.4 | 64.1 | 19.1 |
4-Picoline | 380 | 380 | 7.4 | 64.1 | 19.1 |
Abbreviations: TF = trifluoromethylpyridine, CTF = chloro(trifluoromethyl)pyridine, DCTF = dichloro(trifluoromethyl)pyridine; CFB = catalyst fluidized bed.
This method allows the synthesis of 6-chloro derivatives by controlling the chlorination step to target the 6-position on the pyridine ring. The presence of trifluoromethyl groups is introduced via fluorination of methyl groups on picolines, followed by selective chlorination.
Cyclocondensation and Building Block Approaches
Another synthetic strategy involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride. These building blocks undergo cyclocondensation reactions with substituted aminopyridines to form trifluoromethylpyridine derivatives.
- This method is useful for constructing the pyridine ring with the trifluoromethyl group already incorporated.
- Subsequent chlorination can be performed to introduce the chloro substituent at the 6-position.
This approach is particularly valuable for synthesizing complex derivatives and allows for the introduction of amine groups at the 3-position via nucleophilic substitution or reductive amination after ring formation.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed amination and arylation reactions are widely used in the synthesis of substituted pyridines, including this compound.
- For example, the amination of 6-chloro-4-(trifluoromethyl)pyridine derivatives with ammonia or amine sources can yield the 3-amine functionality.
- Cross-coupling reactions using palladium catalysts (e.g., Pd2(dba)3 with XantPhos ligand) enable the coupling of aryl halides with aminopyridines under mild conditions (typically around 110 °C in toluene).
- Base such as t-BuONa is used to facilitate the reaction.
This method offers high regioselectivity and functional group tolerance, making it suitable for preparing this compound with good purity and yield.
General Synthetic Procedure Example (Adapted from Literature)
A typical preparation sequence for this compound may involve:
- Starting Material : 4-methylpyridine derivatives or picolines.
- Fluorination : Conversion of methyl group to trifluoromethyl via vapor-phase fluorination.
- Chlorination : Selective chlorination at the 6-position of the pyridine ring.
- Amination : Palladium-catalyzed amination at the 3-position using ammonia or amine sources.
- Purification : Extraction, drying, and chromatographic purification to isolate the target compound.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Vapor-phase fluorination/chlorination | 3- or 4-picoline, catalyst fluidized bed, high temp (320-380 °C) | Industrial scale, high yield | Requires high temperature, complex reactor setup |
Cyclocondensation with trifluoromethyl building blocks | Ethyl trifluoroacetate, substituted aminopyridines, acid catalysts | Versatile, allows complex derivatives | Multi-step, moderate yields |
Pd-catalyzed cross-coupling amination | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C | High regioselectivity, mild conditions | Requires expensive catalysts |
Research Findings and Notes
- The vapor-phase method is well-documented for producing various chloro(trifluoromethyl)pyridine isomers with yields varying by temperature and substrate structure.
- The use of trifluoromethyl building blocks in cyclocondensation allows for the tailored synthesis of pyridine derivatives bearing trifluoromethyl and amino groups, which can be further functionalized.
- Palladium-catalyzed amination protocols have been optimized for high yields of aminopyridine derivatives, including those with chloro and trifluoromethyl substituents, providing a robust synthetic route for pharmaceutical intermediates.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or alkoxides in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, amine derivatives, and coupled aromatic compounds .
Scientific Research Applications
Anticancer Activity
The compound has shown promise in oncology as a modulator of cell signaling pathways involved in cancer progression. Research indicates that it interacts with specific enzymes related to metabolic pathways, leading to potential enzyme inhibition or activation. For instance, studies have demonstrated that derivatives of this compound can inhibit the PI3K/mTOR signaling pathway, which is crucial in tumor cell proliferation and survival .
Table 1: Anticancer Activity of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine Derivatives
Compound Name | Target Enzyme | IC50 (nM) | Biological Activity |
---|---|---|---|
Compound 1 | PI3Kα | 17 | High potency |
Compound 2 | mTOR | ~3.6 | Selective inhibitor |
Neurological Disorders
In the context of neurological applications, derivatives have been explored as GlyT1 inhibitors for treating schizophrenia. A notable compound derived from this structure demonstrated significant improvements in negative symptoms during clinical trials . The trifluoromethyl group enhances brain penetration, making these compounds suitable candidates for central nervous system disorders.
Table 2: GlyT1 Inhibitory Activity of Derivatives
Compound Name | IC50 (nM) | Effect on Schizophrenia |
---|---|---|
Compound A | 1.8 | Significant improvement |
Compound B | 0.0049 | Moderate improvement |
Insecticides
This compound and its derivatives have been utilized in developing agrochemicals, particularly insecticides. The trifluoromethyl group contributes to the lipophilicity of these compounds, enhancing their efficacy against pests.
Table 3: Agrochemical Applications of Trifluoromethylpyridine Derivatives
Compound Name | Mode of Action | Market Approval |
---|---|---|
Flonicamid | Chordotonal organ modulator | Yes |
Pyridalyl | Unknown mode | Yes |
Mechanistic Insights
The unique combination of functional groups in this compound allows it to modulate various biological processes effectively. The trifluoromethyl group enhances membrane permeability, facilitating intracellular interactions . Additionally, its ability to influence gene expression related to trifluoromethylation processes is critical for synthesizing pharmaceuticals and agrochemicals .
Clinical Trials
A phase 2 clinical trial involving a derivative of this compound showed significant efficacy in alleviating symptoms of schizophrenia without severe side effects . The trial results indicate that modifications to the original structure can lead to enhanced therapeutic profiles.
Agricultural Efficacy
Field studies on flonicamid indicated superior insecticidal activity against aphids compared to traditional phenyl analogs, showcasing the practical benefits of incorporating trifluoromethyl groups into agrochemical formulations .
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro and amine groups contribute to the compound’s binding affinity and specificity towards its targets, leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1211590-44-1
- Molecular Formula : C₆H₄ClF₃N₂
- Molecular Weight : 196.56 g/mol
- Structure : A pyridine ring substituted with a chlorine atom at position 6, a trifluoromethyl group at position 4, and an amine group at position 3.
- Purity : ≥98% (as per CymitQuimica) .
- Key Properties : High electronegativity due to the trifluoromethyl group, moderate steric bulk from the chloro substituent, and a reactive amine group.
- Status : Discontinued in commercial catalogs (CymitQuimica) .
Positional Isomers
4-Chloro-6-(trifluoromethyl)pyridin-3-amine
- CAS : 1196153-86-2 .
- Molecular Formula : C₆H₄ClF₃N₂ (same as the target compound).
- Key Differences : The chloro and trifluoromethyl groups are swapped (positions 4 and 6).
- Properties :
- Applications : Used in medicinal chemistry as a building block for kinase inhibitors .
Substituent Variants
6-(Trifluoromethoxy)pyridin-3-amine
- CAS : 135900-33-3 .
- Molecular Formula : C₆H₅F₃N₂O.
- Key Differences : Chloro substituent replaced with trifluoromethoxy at position 4.
- Properties :
- Applications: Potential intermediate in agrochemical synthesis .
4-Iodo-6-(trifluoromethyl)pyridin-3-amine
- CAS : 1256810-65-7 .
- Molecular Formula : C₆H₄F₃IN₂.
- Key Differences : Chloro replaced with iodo at position 4.
- Properties : Higher molecular weight (323.02 g/mol) and enhanced leaving-group reactivity due to iodine .
Bioactive Derivatives
6-Methoxy-N-{1-[4-(trifluoromethyl)phenyl]ethyl}pyridin-3-amine
- Molecular Formula : C₁₅H₁₅F₃N₂O.
- Key Features : Methoxy group at position 6 and a bulky ethyl-aryl substituent.
- Molecular Weight : 296.29 g/mol .
- Applications : Explored in CNS-targeted drug discovery due to lipophilic substituents .
UDO and UDD (Pyridine-Based CYP51 Inhibitors)
- Structures : Contain trifluoromethylphenyl and piperazinyl groups.
- Key Features: Non-azolic CYP51 inhibitors with anti-Trypanosoma cruzi activity .
- Comparison : While structurally distinct, the trifluoromethyl group in these compounds enhances metabolic stability, a feature shared with 6-Chloro-4-(trifluoromethyl)pyridin-3-amine .
Physicochemical and Commercial Comparison
Biological Activity
6-Chloro-4-(trifluoromethyl)pyridin-3-amine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and agriculture. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoromethyl group at the 4-position. Its molecular formula is , with a molecular weight of approximately 196.56 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
- Antimicrobial Activity : Compounds similar to this compound have shown antibacterial and antifungal properties. The trifluoromethyl group is known to enhance the efficacy of such compounds against various pathogens .
- Antichlamydial Activity : Studies have demonstrated that derivatives containing the trifluoromethyl group can inhibit the growth of Chlamydia trachomatis, suggesting potential for developing selective treatments against this pathogen .
- Pharmacological Applications : The compound has been investigated for its interactions with specific enzymes and receptors, indicating its potential as a lead compound in drug development.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct Halogenation : Chlorination of 4-(trifluoromethyl)pyridine derivatives.
- Nucleophilic Substitution : Reaction of pyridine derivatives with suitable electrophiles.
- Acylation Reactions : The amine group can react with acyl chlorides to yield various acylated products.
Antibacterial Activity
A study evaluated the antibacterial activity of several pyridine derivatives, including those similar to this compound. The minimum inhibitory concentration (MIC) values against Staphylococcus aureus were found to be between 3.12 and 12.5 μg/mL, demonstrating significant efficacy compared to standard antibiotics like ciprofloxacin (2 μg/mL) .
Antichlamydial Selectivity
Research on antichlamydial compounds indicated that derivatives containing the trifluoromethyl group exhibited selective activity against Chlamydia trachomatis. One particular derivative showed an IC50 value of 5.2 μg/mL, outperforming several established treatments in terms of selectivity and efficacy without affecting host cell viability .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is presented below:
Compound Name | CAS Number | Key Features | MIC (μg/mL) |
---|---|---|---|
2-Chloro-6-(trifluoromethyl)pyridin-3-amine | 117519-09-2 | Similar trifluoromethyl substitution; different Cl position | 10 |
3-Amino-2-chloro-6-(trifluoromethyl)pyridine | 1211590-44-1 | Contains amino group; different reactivity | 8 |
4-Chloro-6-(trifluoromethyl)pyridin-3-amines | 166770-70-3 | Similar halogenated structure; varied biological activity | 15 |
Q & A
Q. What are the common synthetic routes for 6-Chloro-4-(trifluoromethyl)pyridin-3-amine, and how are reaction conditions optimized?
Basic Research Question
The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, halogenated pyridine precursors (e.g., 2,6-dichloro-4-(trifluoromethyl)pyridine) can undergo amination with ammonia or amines under controlled conditions. Evidence from related trifluoromethylpyridine syntheses highlights the use of palladium catalysts in coupling reactions or hydrogenation of nitro intermediates (e.g., reduction of 5-nitro derivatives using Pd/C and H₂ in methanol) .
Methodological Insight : Optimization often involves varying temperature (80–120°C), solvent polarity (DMF, THF), and catalyst loading. Design of Experiments (DoE) methodologies, such as factorial designs, can systematically identify critical parameters (e.g., reactant stoichiometry, pressure) to maximize yield .
Q. How is this compound characterized structurally and quantitatively?
Basic Research Question
Characterization relies on 1H/13C NMR for structural elucidation (e.g., distinguishing chloro and trifluoromethyl groups via coupling patterns and chemical shifts) and mass spectrometry (HRMS) for molecular weight confirmation . Purity is assessed via HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases. Thermal stability can be evaluated via TGA-DSC to determine decomposition temperatures .
Q. What computational strategies are effective in predicting reaction pathways or designing derivatives of this compound?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) can model reaction intermediates and transition states, particularly for amination or halogenation steps. The ICReDD framework combines computational reaction path searches with experimental validation, enabling rapid identification of optimal conditions (e.g., solvent effects, catalyst selection) . For derivative design, QSAR models or docking simulations predict bioactivity by correlating electronic properties (e.g., Hammett σ values of substituents) with fungicidal or kinase-inhibitory activity .
Q. How can conflicting spectroscopic data (e.g., unexpected coupling patterns) be resolved during structural analysis?
Advanced Research Question
Contradictions in NMR data may arise from tautomerism or rotameric equilibria. Strategies include:
- Variable-temperature NMR to probe dynamic effects.
- 2D experiments (COSY, HSQC) to confirm connectivity.
- X-ray crystallography for unambiguous structural assignment .
For example, unexpected NOE correlations in pyridine derivatives might indicate non-planar conformations requiring computational validation .
Q. What role does this compound play in biological activity studies, and how are structure-activity relationships (SAR) explored?
Advanced Research Question
The compound’s chloro-trifluoromethyl-pyridine scaffold is a key pharmacophore in fungicides (e.g., fluazinam analogs) and kinase inhibitors. SAR studies involve synthesizing derivatives with modified substituents (e.g., replacing Cl with Br or varying amine groups) and testing against target enzymes (e.g., p38 MAP kinase). Biological assays (IC₅₀ determination) and molecular dynamics simulations help identify critical binding interactions .
Q. What methodologies are used to scale up synthesis while maintaining purity and yield?
Advanced Research Question
Scale-up challenges include heat management and byproduct formation. Flow chemistry enables precise control of reaction parameters (residence time, temperature) for continuous synthesis. Membrane separation technologies (e.g., nanofiltration) can purify intermediates, while process analytical technology (PAT) monitors real-time purity via inline spectroscopy .
Q. How do solvent and pH influence the compound’s stability during storage?
Basic Research Question
Stability studies in buffered solutions (pH 3–9) reveal degradation pathways (e.g., hydrolysis of the amine group under acidic conditions). Recommended storage conditions include inert atmospheres (N₂) and desiccated environments at –20°C. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life .
Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how are they addressed?
Advanced Research Question
Chirality introduces complexity in separating enantiomers. Chiral HPLC (e.g., using amylose-based columns) or kinetic resolution with enantioselective catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (ee). Computational tools predict chiral center stability and guide synthetic routes .
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-5-1-3(6(8,9)10)4(11)2-12-5/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQCRBPWLAGKAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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